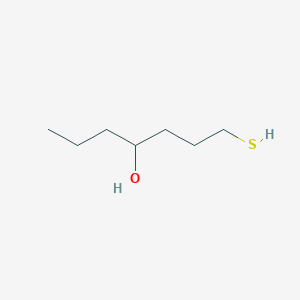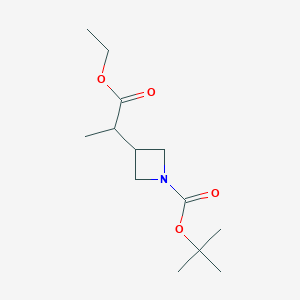
1-(5-溴-3-甲氧基吡啶-2-基)乙酮
描述
“1-(5-Bromo-3-methoxypyridin-2-yl)ethanone” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学研究应用
合成和热解研究
- 1-(5-溴-3-甲氧基吡啶-2-基)乙酮已在热解研究中进行了调查。例如,已确定了类似化合物如bk-2C-B(一种致幻物质)的热解产物,表明了了解相关化合物的热稳定性和分解产物的潜在研究领域(Texter et al., 2018)。
合成应用
- 该化合物已在合成化学中得到应用。例如,它已参与了对对映纯乙烷的简便合成,表明了它在创建立体化学复杂分子中的实用性(Zhang et al., 2014)。
- 此外,它已被用于合成新型苯并呋喃衍生物,展示了它在创建多样的杂环化合物中的适用性(Kwiecień & Szychowska, 2006)。
生物和药理研究
- 研究还探讨了类似化合物衍生物的生物活性。例如,噻唑并[3,2-a]苯并咪唑衍生物已显示出显著的免疫抑制和免疫刺激作用(Abdel‐Aziz et al., 2011),这些衍生物可能与其结构相关。
化学修饰和反应性
- 研究还集中在酮的选择性α-单溴化上,表明1-(5-溴-3-甲氧基吡啶-2-基)乙酮的衍生物可能对研究区域选择性溴化反应有用(Ying, 2011)。
- 该化合物已成为研究的一部分,探索了通过热分解形成吡啶基卡宾中间体,这对于了解特定条件下吡啶衍生物的化学行为具有重要意义(Abarca et al., 2006)。
安全和危害
作用机制
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone are currently unknown . These properties are crucial in determining the bioavailability of a compound, and further studies are needed to understand these characteristics for this compound.
生化分析
Biochemical Properties
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and inflammation pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to downstream effects on cellular signaling pathways. For example, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone may inhibit the activity of certain kinases, thereby modulating the phosphorylation status of target proteins and altering cellular responses.
Cellular Effects
The effects of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to influence the expression of genes involved in apoptosis and cell cycle regulation. Additionally, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone exerts its effects through binding interactions with specific biomolecules . This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone may inhibit the activity of proteases, thereby preventing the degradation of target proteins and altering cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone can change over time due to its stability and degradation . This compound is relatively stable when stored at room temperature in a sealed, dry environment. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is involved in metabolic pathways that include interactions with specific enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone may inhibit the activity of enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and may accumulate in certain cellular compartments. The distribution of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone within tissues can influence its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone can affect its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone may localize to the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
1-(5-bromo-3-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBOMXZZRMZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


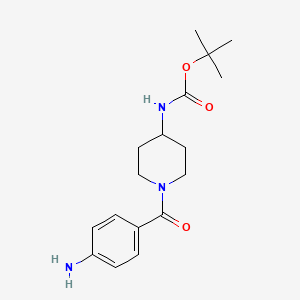
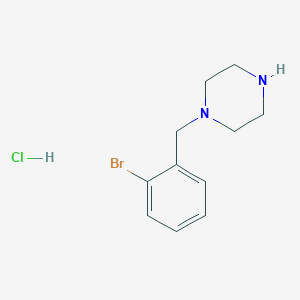
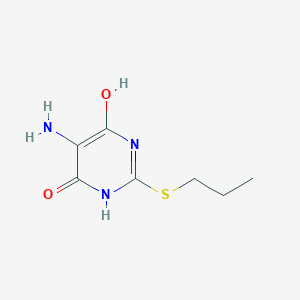
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B1379299.png)
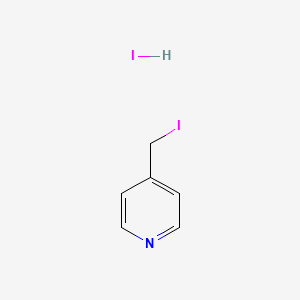
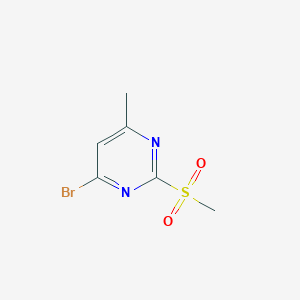
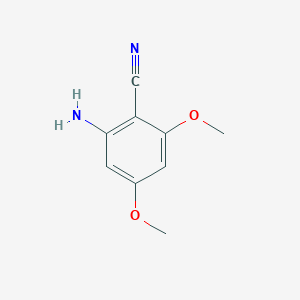
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

